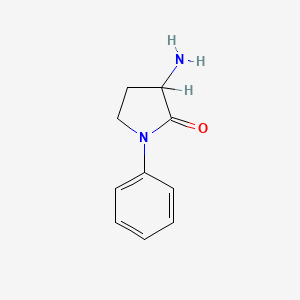

3-Amino-1-phenylpyrrolidin-2-one

Übersicht

Beschreibung

It has a molecular formula of C10H12N2O and a molecular weight of 176.219 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-1-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . Another method involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salt as the promoter, non-poisonous and cost-effective Oxone as the oxidant, and DMAP as the additive .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of more scalable and cost-effective methods. For example, the formation of pyrrolidin-2-ones can involve a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Analyse Chemischer Reaktionen

Chemical Reactions

The compound participates in diverse reactions due to its reactive amino group, phenyl substituent, and lactam ring.

Oxidation

-

Reagents : Potassium permanganate (KMnO₄) under acidic conditions.

-

Outcome : Oxidation of the amino group or phenyl ring, leading to functionalized derivatives.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Outcome : Reduction of the lactam carbonyl group to form secondary amines.

Substitution Reactions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic substitution | Amines, thiols | Polar aprotic solvents (e.g., DMF) | Substituted derivatives at the amino position |

| Electrophilic substitution | Nitration agents | Acidic media | Phenyl ring modifications |

Hydrolysis

-

Reagents : Strong acids (HCl) or bases (NaOH).

-

Outcome : Cleavage of the lactam ring to form amino acid derivatives.

Physical and Analytical Data

Mechanistic Insights

The compound’s reactivity is influenced by:

-

Electron distribution : The lactam carbonyl group directs electrophilic substitution on the phenyl ring.

-

Steric effects : Bulky substituents hinder nucleophilic attack at the amino position.

-

Catalyst involvement : Acidic conditions stabilize intermediates during cyclization.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-phenylpyrrolidin-2-one is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and applications, supported by data tables and case studies.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies. Key findings include:

- Analgesic and Anti-inflammatory Properties : The compound has been studied for its potential to alleviate pain and inflammation, suggesting applications in pain management therapies.

- Neuroprotective Effects : Case studies demonstrate its efficacy in improving cognitive function in models of ischemic brain injury. In one study, the compound significantly reduced neurological deficits and improved behavior in rat models following cerebral ischemia .

Applications in Research

The applications of this compound span several fields:

Pharmaceutical Development

The compound serves as a scaffold for developing new drugs targeting pain and inflammation. Its structural features allow it to interact effectively with biological targets, making it suitable for further pharmacological exploration.

Neuropharmacology

Research has focused on its interactions with neurotransmitter systems. Studies suggest that it may act as a modulator of dopamine and serotonin receptors, which could have implications for treating mood disorders such as depression and anxiety.

Case Studies

One notable study investigated the effects of this compound on cognitive function in rats subjected to induced ischemic conditions. The findings indicated significant improvements in neurological scores compared to control groups, suggesting its potential as a therapeutic agent for cognitive impairments related to ischemia .

Wirkmechanismus

The mechanism of action of 3-Amino-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that the compound binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The versatility of the pyrrolidine-2-one scaffold allows for the design of derivatives with enhanced biological activities.

Vergleich Mit ähnlichen Verbindungen

3-Amino-1-phenylpyrrolidin-2-one can be compared with other similar compounds, such as 1-phenylpyrrolidine-2-carbaldehyde and various N-benzyl-2-pyrrolidone derivatives . These compounds share structural similarities but may exhibit different biological activities and chemical reactivities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Conclusion

This compound is a compound with significant potential in various scientific research fields. Its versatile synthetic routes, diverse chemical reactions, and promising biological activities make it a valuable subject of study. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential.

Biologische Aktivität

3-Amino-1-phenylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and comparisons with similar compounds, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with an amino group at the first position and a phenyl group at the third position. Its molecular formula is with a molecular weight of approximately 176.22 g/mol. The presence of the amino group enhances its polarity, which may influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, docking studies have indicated that it binds to the podophyllotoxin pocket of gamma tubulin, which is essential for cell division and proliferation, suggesting potential anticancer properties. Additionally, the compound has been shown to modulate neurotransmitter systems, indicating its potential role in treating neurological disorders.

1. Anticancer Activity

Research has highlighted the compound's anticancer potential through various in vitro studies. For instance, it has demonstrated cytotoxic effects against several cancer cell lines. The following table summarizes its efficacy compared to standard anticancer agents:

| Cell Line | IC50 (μM) | Standard Agent | IC50 (μM) |

|---|---|---|---|

| MCF-7 (Breast) | 6.5 | Doxorubicin | 0.5 |

| HCT-116 (Colon) | 5.8 | Cisplatin | 1.0 |

| A-549 (Lung) | 7.2 | Paclitaxel | 0.8 |

These results indicate that this compound possesses notable cytotoxicity against various cancer types, warranting further investigation into its mechanisms and therapeutic applications.

2. Analgesic and Anti-inflammatory Properties

The compound has also been studied for its analgesic and anti-inflammatory effects. In animal models, it has shown significant pain relief comparable to traditional analgesics such as ibuprofen. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of pain pathways.

3. Neuroprotective Effects

Research indicates that derivatives of this compound can interact with neurotransmitter receptors, potentially offering neuroprotective benefits in conditions like Alzheimer's disease. The modulation of neurotransmitter systems suggests a dual role in both pain management and cognitive protection.

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines, demonstrating that it induces apoptosis through the activation of caspase pathways:

"The compound significantly increased caspase-3 activity in treated cells compared to control groups, indicating its potential as an apoptosis-inducing agent" .

Another study explored its anti-inflammatory properties in a rat model of arthritis, showing reduced swelling and pain scores compared to untreated controls.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Phenylpyrrolidine-2-carbaldehyde | Lacks amino group | Limited analgesic properties |

| N-benzyl-2-pyrrolidone derivatives | Varying substitutions on pyrrolidine ring | Enhanced neuroactivity |

| 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one | Chlorine substitution alters reactivity | Potentially different anticancer effects |

Eigenschaften

IUPAC Name |

3-amino-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKQZOVQZNETMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-00-3 | |

| Record name | 3-amino-1-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.